cis-Dichlorobis(triphenylphosphine)platinum(II)
Overview
Description
cis-Dichlorobis(triphenylphosphine)platinum(II): is a coordination complex with the chemical formula [PtCl₂(P(C₆H₅)₃)₂]. This compound is notable for its square planar geometry, where the platinum center is coordinated to two chloride ions and two triphenylphosphine ligands in a cis configuration. It is widely used in various chemical reactions and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It is also used in platinum plating . The primary targets of this compound are therefore the molecules that it helps synthesize and the surfaces it plates.
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . This is a chemical reaction that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. The compound also acts as a catalyst in wax oil catalytic cracking .
Pharmacokinetics
As a platinum compound, it is likely to have low bioavailability due to its poor absorption and high molecular weight .
Result of Action
The primary result of the action of cis-Dichlorobis(triphenylphosphine)platinum(II) is the synthesis of other platinum molecules and the plating of surfaces with platinum . In the context of its use as a catalyst, it facilitates chemical reactions without being consumed in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Potassium tetrachloroplatinate and triphenylphosphine.
Reaction Conditions: The synthesis typically involves dissolving potassium tetrachloroplatinate in water and adding triphenylphosphine dissolved in ethanol under a nitrogen atmosphere. The reaction mixture is then heated to promote the formation of the complex.
Reaction Equation: [ K_2PtCl_4 + 2P(C_6H_5)_3 \rightarrow cis-[PtCl_2(P(C_6H_5)_3)_2] + 2KCl ]
Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.
Industrial Production Methods: The industrial production of cis-Dichlorobis(triphenylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(triphenylphosphine)platinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as amines or phosphines.
Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, the products can vary widely, including complexes with different ligands.
Redox Products: The products of redox reactions include various platinum complexes with different oxidation states
Scientific Research Applications
cis-Dichlorobis(triphenylphosphine)platinum(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: It is used in the synthesis of other platinum complexes and in platinum plating processes
Comparison with Similar Compounds
trans-Dichlorobis(triphenylphosphine)platinum(II): This isomer has a different spatial arrangement of ligands, leading to different reactivity and applications.
cis-Dichlorobis(triethylphosphine)platinum(II): Similar structure but with triethylphosphine ligands instead of triphenylphosphine.
Tetrakis(triphenylphosphine)platinum(0): A zero-valent platinum complex with four triphenylphosphine ligands.
Uniqueness: cis-Dichlorobis(triphenylphosphine)platinum(II) is unique due to its cis configuration, which imparts specific reactivity and stability. This configuration is particularly useful in catalytic applications and in the synthesis of other platinum complexes .
Properties
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-34-5, 14056-88-3, 15604-36-1 | |
Record name | Dichlorobis(triphenylphosphine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?
A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []
Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?
A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []
Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?
A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []
Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?
A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []
Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?
A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []
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